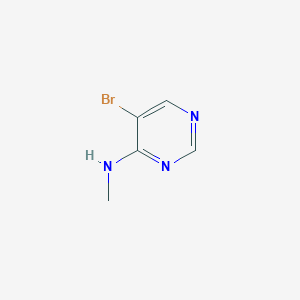

5-bromo-N-methylpyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTRFVAUWLQCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356459 | |

| Record name | 5-bromo-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56181-38-5 | |

| Record name | 5-bromo-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-bromo-N-methylpyrimidin-4-amine (CAS No. 56181-38-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N-methylpyrimidin-4-amine is a halogenated pyrimidine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural arrangement, featuring a pyrimidine core functionalized with a bromine atom and a methylamino group, presents a versatile scaffold for the synthesis of a diverse range of complex molecules. The strategic placement of these functional groups allows for selective chemical modifications, making it a valuable building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, reactivity, and its burgeoning role in the development of innovative pharmaceuticals.

Chemical Identity and Structure

CAS Number: 56181-38-5[1][2][3][4]

Molecular Formula: C₅H₆BrN₃

Molecular Weight: 188.03 g/mol [5]

IUPAC Name: this compound

The structure of this compound is characterized by a central pyrimidine ring. A bromine atom is substituted at the 5-position, and an N-methylamino group is attached at the 4-position. The pyrimidine ring itself is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are not extensively published in readily accessible literature, its synthesis can be logically deduced from established pyrimidine chemistry. A plausible synthetic route would involve the bromination of a suitable pyrimidine precursor followed by nucleophilic substitution to introduce the methylamino group.

A general conceptual workflow for the synthesis is outlined below:

Caption: Conceptual synthetic workflow for this compound.

The expertise of specialized chemical suppliers is often leveraged for the production of such building blocks, ensuring high purity (typically ≥98%) for research and development purposes.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthetic chemistry and drug design.

| Property | Value | Source |

| Molecular Weight | 188.04 g/mol | [6] |

| Physical State | Solid (at room temperature) | Assumed from related compounds |

| Purity | ≥98% | [1] |

| Crystal Data (for the isomeric 5-bromo-N-methyl-pyrimidin-2-amine) | Triclinic, P-1 | [6][7] |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Rotatable Bond Count | 1 | Calculated |

Note: Some data, such as crystal structure, is for a closely related isomer and is provided for comparative context.

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the bromine atom at the 5-position and the N-methylamino group at the 4-position. The bromine atom, being a good leaving group, makes the 5-position susceptible to various palladium-catalyzed cross-coupling reactions. This is a cornerstone of its utility as a building block, allowing for the introduction of a wide array of substituents to create diverse molecular scaffolds.[8][9]

Common reactions involving similar brominated pyridine and pyrimidine scaffolds include:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.[9]

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[8][9]

-

Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

-

Heck Coupling: For the formation of C-C double bonds with alkenes.

The N-methylamino group can also participate in various chemical transformations, although it is generally less reactive than the bromine atom in cross-coupling reactions. It can act as a nucleophile or be further functionalized depending on the reaction conditions.

Caption: Reactivity of this compound in cross-coupling reactions.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The specific substitution pattern of this compound makes it a particularly attractive starting material for the synthesis of kinase inhibitors.[10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders.

The aminopyrimidine core can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.[10] The bromine atom at the 5-position serves as a handle to introduce various substituents that can occupy other pockets of the kinase active site, thereby modulating the potency and selectivity of the inhibitor.

While specific examples of marketed drugs derived directly from this compound are not prominently documented, its structural motifs are present in many developmental and investigational drug candidates. Its utility lies in its ability to contribute to the rapid generation of chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Experimental Protocols

While a specific, validated protocol for a reaction using this compound is not available in the provided search results, a general procedure for a Suzuki-Miyaura coupling, a common reaction for this type of compound, can be outlined based on protocols for similar substrates.[9]

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1).

-

Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Extraction and Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The crude product is then purified, typically by silica gel column chromatography.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its amenability to a variety of cross-coupling reactions, coupled with the inherent biological relevance of the aminopyrimidine scaffold, makes it a key intermediate in the discovery and development of novel therapeutic agents, especially kinase inhibitors. As the demand for new and effective treatments for a range of diseases continues to grow, the utility of such well-defined and reactive chemical starting materials will undoubtedly increase.

References

- PubChem. 5-Bromo-4-methylpyrimidin-2-amine.

- ChemBuyersGuide.com, Inc.

- Aladdin Scientific. This compound - 98% prefix CAS No. 56181-38-5. [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- ResearchGate. Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. [Link]

- AccelaChem. 697739-13-2,Imidazo[1,5-a]pyridine-8-carboxylic Acid. [Link]

- SpectraBase. 5-Bromo-4-methyl-2-pyridinamine - Optional[FTIR] - Spectrum. [Link]

- eChemHub. FINE CHEMICALS Solutions - Page 2896 of 4579. [Link]

- PubChem. 5-bromo-4-methyl-N-propylpyrimidin-2-amine.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. [Link]

- National Center for Biotechnology Information. 5-Bromo-N-methyl-pyrimidin-2-amine. PubMed Central. [Link]

- PubChem. 5-bromo-N-ethyl-N-methylpyrimidin-4-amine.

- Oakwood Chemical. This compound, min 98%, 1 gram. [Link]

- PubChem. 5-bromo-4-methyl-N-piperidin-3-ylpyrimidin-2-amine.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Beyond Palbociclib. [Link]

- PubMed. 5-Bromo-N-methyl-pyrimidin-2-amine. [Link]

- PubChem. 2-Amino-5-bromo-4-methylpyridine.

- PubChem. 4-Bromo-5-methylpyridin-2-amine.

- PubChem. 5-Bromo-4-methylpyrimidine.

- MDPI.

Sources

- 1. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 2. 697739-13-2,Imidazo[1,5-a]pyridine-8-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. echemhub.com [echemhub.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-N-methylpyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Bromo-N-methyl-pyrimidin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-N-methylpyrimidin-4-amine

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage "structure dictates function" is paramount. However, a molecule's biological activity is only one facet of its potential as a therapeutic agent. Its journey through the body—absorption, distribution, metabolism, and excretion (ADME)—is governed by a suite of fundamental physicochemical properties.[1][2][3] Neglecting these properties is a well-documented cause of late-stage clinical trial failures and significant financial loss. This guide provides an in-depth exploration of the core physicochemical properties of 5-bromo-N-methylpyrimidin-4-amine, a substituted pyrimidine of interest to medicinal chemists.

Substituted pyrimidines are a cornerstone of many therapeutic agents, and understanding the nuances of their physicochemical characteristics is essential for optimizing their drug-like properties.[4] This document is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a practical framework for the experimental determination and interpretation of these critical parameters.

Molecular Identity and Structural Attributes

A foundational understanding of a molecule begins with its precise chemical identity.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₆BrN₃ |

| Molecular Weight | 188.03 g/mol |

| CAS Number | Not assigned (as of latest data) |

| Canonical SMILES | CNC1=NC=NC=C1Br |

The pyrimidine core, a six-membered aromatic heterocycle with two nitrogen atoms, is decorated with a bromine atom at the 5-position and a methylamino group at the 4-position. The bromine atom is a common bioisostere for a methyl group and can modulate lipophilicity and metabolic stability. The methylamino group is a key hydrogen bond donor and acceptor, significantly influencing solubility and potential target interactions.

Key Physicochemical Properties and Their Determination

The following sections delve into the critical physicochemical properties of this compound, outlining their importance and the experimental protocols for their determination.

Melting Point: A Key Indicator of Purity and Crystal Lattice Energy

The melting point of a solid crystalline compound is a robust indicator of its purity.[5][6][7][8] A sharp melting range is characteristic of a pure substance, while impurities typically lead to a depressed and broadened melting range.

Experimental Protocol: Capillary Melting Point Determination

A standard and reliable method for determining the melting point is the capillary method.[5][8]

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a crystalline solid.

While no experimental melting point for this compound has been reported, a related compound, 5-bromo-4-methyl-2-pyridinamine, has a reported melting point of 148-151°C.[9] It is reasonable to hypothesize that our target compound will have a similar, though not identical, melting point.

Solubility: A Gatekeeper for Bioavailability

A drug's ability to be absorbed into the bloodstream is fundamentally dependent on its solubility in aqueous media.[2][3][10] Poor aqueous solubility is a major hurdle in drug development.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

Solubility can be assessed through various methods, with kinetic and thermodynamic assays being the most common in a discovery setting.

Workflow for Aqueous Solubility Determination (Shake-Flask Method)

Caption: Workflow for the shake-flask method to determine thermodynamic solubility.

Predicted Solubility Profile:

| Solvent | Predicted Solubility | Rationale |

| Water | Low to moderate | The polar amine and pyrimidine nitrogens enhance aqueous solubility, but the aromatic ring and bromine atom contribute to hydrophobicity. |

| Methanol, Ethanol | Soluble | The polar nature of these alcohols will facilitate dissolution. |

| Dichloromethane, Chloroform | Moderately soluble | The molecule has sufficient polarity to limit solubility in highly non-polar solvents. |

| Hexanes | Insoluble | The significant polarity of the molecule will prevent dissolution in non-polar alkanes. |

Ionization Constant (pKa): The Determinant of Charge State

The pKa of a molecule dictates its charge state at a given pH.[1][11][12][13][14] For this compound, the basicity of the pyrimidine ring nitrogens and the exocyclic amine will determine its ionization behavior. This is critical for understanding its interaction with biological targets and its permeability across cell membranes.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a classic and accurate method for determining pKa values.[11][12]

Workflow for pKa Determination via Potentiometric Titration

Caption: Workflow for determining the pKa of a basic compound by potentiometric titration.

Predicted pKa: Due to the electron-withdrawing nature of the pyrimidine ring and the bromine atom, the exocyclic N-methylamino group is expected to be a weaker base than a typical alkylamine. The pKa of the conjugate acid is likely to be in the range of 3-5.

Lipophilicity (LogP/LogD): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a critical parameter for predicting membrane permeability and oral absorption.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the gold standard for LogP determination.

Workflow for LogP Determination

Caption: Workflow for the shake-flask method to determine the LogP of a compound.

Predicted LogP: Computational models suggest a LogP value in the range of 1.5 to 2.5 for this compound. This indicates a moderate level of lipophilicity, suggesting a reasonable balance between aqueous solubility and membrane permeability.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the structure and purity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the amine proton, and the aromatic protons on the pyrimidine ring. The ¹³C NMR would show characteristic shifts for the carbon atoms in the pyrimidine ring and the methyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would reveal the presence of key functional groups, such as the N-H stretch of the secondary amine and the C=N and C=C stretching vibrations of the pyrimidine ring.

-

Mass Spectrometry (MS): Mass spectrometry provides the accurate molecular weight of the compound, further confirming its identity. The presence of bromine would be evident from the characteristic isotopic pattern in the mass spectrum.

Synthesis and Purity Analysis

A plausible synthetic route to this compound would involve the bromination of a suitable pyrimidine precursor followed by nucleophilic aromatic substitution with methylamine.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of pharmaceutical compounds.[4][15][16][17]

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Detection | UV at 254 nm |

This method would effectively separate the target compound from potential starting materials, reagents, and byproducts.

Conclusion

This technical guide has provided a comprehensive overview of the essential physicochemical properties of this compound and the experimental methodologies for their determination. A thorough understanding and optimization of these properties are critical for the successful development of this and other novel chemical entities into safe and effective medicines. The provided workflows and predicted data serve as a valuable resource for researchers and scientists in the field of drug discovery.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015). Journal of Pharmaceutical Sciences and Research. [Link]

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Drug Discovery and Development. [Link]

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2011). Expert Opinion on Drug Discovery. [Link]

- 5-bromo-N-ethyl-N-methylpyrimidin-4-amine | C7H10BrN3 | CID 66339950 - PubChem.

- 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. [Link]

- Wiley-VCH 2007 - Supporting Inform

- Solubility of Organic Compounds. (2023). University of Calgary. [Link]

- Melting point determin

- 5-bromo-4-methyl-N-piperidin-4-ylpyrimidin-2-amine - PubChem.

- 5-bromo-4-methyl-N-piperidin-3-ylpyrimidin-2-amine - PubChem.

- N-(5-bromo-4-methyl-2-pyridinyl)pyrimidin-5-amine - PubChem.

- 5-Bromo-4-methylpyridin-3-amine | C6H7BrN2 | CID 7060679 - PubChem.

- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2025).

- Development of Methods for the Determination of pKa Values. (2013). Pharmaceuticals. [Link]

- Experiment 727: Organic Compound Functional Groups. (2024). Chemistry LibreTexts. [Link]

- Melting Point Determin

- Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. (2025).

- Melting Point. (2010). MIT Digital Lab Techniques Manual. [Link]

- New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]

- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962).

- Simple Method for the Estimation of pKa of Amines. Journal of the Serbian Chemical Society. [Link]

- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

- 5-BROMO-4-METHYL-2-PYRIDINYLAMINE. ChemBK. [Link]

- 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem.

- Melting Point Determin

- 4 - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

- 5-Bromo-4-methyl-2-pyridinamine - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. [Link]

- 5-Bromo-N,N,4-trimethyl-2-pyridinamine | CAS#:764651-68-5 | Chemsrc. Chemsrc. [Link]

- The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Observed and calculated IR spectrum of 2-amino-5- bromo-4-methylpyridine.

- 13C NMR Chemical Shifts.

- 4-Bromo-5-methylpyridin-2-amine | C6H7BrN2 | CID 55264589 - PubChem.

Sources

- 1. mdpi.com [mdpi.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ws [chem.ws]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ursinus.edu [ursinus.edu]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. mt.com [mt.com]

- 9. chembk.com [chembk.com]

- 10. youtube.com [youtube.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. researchgate.net [researchgate.net]

- 16. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Structural Analysis of 5-bromo-N-methylpyrimidin-4-amine

Abstract

This technical guide provides a comprehensive structural analysis of 5-bromo-N-methylpyrimidin-4-amine (CAS No. 56181-38-5), a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While experimental data for this specific molecule is not extensively published, this guide leverages a multi-faceted approach, combining a detailed crystallographic analysis of its close structural isomer, 5-bromo-N-methylpyrimidin-2-amine, with predictive methodologies for spectroscopic characterization (NMR, IR, and MS) and a robust, field-proven protocol for its synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the structural nuances and practical methodologies associated with this important pyrimidine derivative.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral medications and kinase inhibitors for oncology. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's steric and electronic properties, enabling precise interactions with biological targets. This compound is a prime example of such a scaffold, featuring a bromine atom amenable to a variety of cross-coupling reactions for the introduction of diverse substituents, and a methylamino group that can serve as a key hydrogen bond donor or acceptor. Understanding the precise three-dimensional structure and spectroscopic fingerprint of this molecule is paramount for its effective utilization in rational drug design.

Foundational Structural Analysis via X-ray Crystallography

While a crystal structure for this compound is not publicly available, a detailed analysis of its isomer, 5-bromo-N-methylpyrimidin-2-amine, provides invaluable insights into the core pyrimidine structure, bond lengths, and intermolecular interactions that can be expected.[1][2]

Crystallographic Data of 5-bromo-N-methylpyrimidin-2-amine

A study published in Acta Crystallographica Section E provides a complete crystal structure of 5-bromo-N-methylpyrimidin-2-amine.[1][2] The key findings from this study are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₆BrN₃ | [1] |

| Molecular Weight | 188.04 g/mol | [1] |

| Crystal System | Triclinic | [1] |

| Space Group | P-1 | [1] |

| Unit Cell Dimensions | a = 3.9900(8) Å, b = 9.862(2) Å, c = 10.006(2) Å | [1] |

| α = 61.57(3)°, β = 83.84(3)°, γ = 87.45(3)° | [1] | |

| Key Structural Feature | The pyrimidine ring is essentially planar. | [1] |

| Intermolecular Interactions | C-H···N, C-H···Br, and N-H···N hydrogen bonds link molecules into a two-dimensional network.[1] |

The planarity of the pyrimidine ring is a crucial feature, and it is expected that the 4-amino isomer will adopt a similar planar conformation. The bromine atom and the exocyclic nitrogen are coplanar with the ring, a feature that influences crystal packing and potential interactions with a protein binding site.[1]

Comparative Structural Insights for this compound

The primary structural difference between the 2-amino and 4-amino isomers is the position of the exocyclic N-methylamino group. This change is expected to have a significant impact on the molecule's dipole moment and hydrogen bonding patterns. In the 4-amino isomer, the nitrogen atom is positioned between the two ring nitrogens, which may lead to different intermolecular hydrogen bonding motifs in the solid state. The overall planarity of the pyrimidine core, however, is anticipated to be conserved.

Synthesis and Purification: A Validated Protocol

A robust and reproducible synthetic protocol is essential for obtaining high-purity material for structural analysis and downstream applications. While a specific protocol for this compound is not widely published, a reliable synthesis can be designed based on well-established methodologies for the regioselective amination of dichloropyrimidines. The following protocol is adapted from analogous syntheses of related pyrimidine derivatives.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve 5-bromo-4,6-dichloropyrimidine (1.0 eq) in anhydrous 1,4-dioxane.

-

Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Nucleophilic Substitution: Slowly add a solution of methylamine in THF (2.0 M, 1.2 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous phase).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

-

Validation: The final product's identity and purity should be confirmed by NMR, MS, and HPLC analysis.

Spectroscopic Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the proton on the pyrimidine ring (C2-H), likely in the range of 8.0-8.5 ppm.

-

A singlet or doublet for the N-methyl protons, expected around 2.8-3.2 ppm. The coupling to the N-H proton may or may not be resolved.

-

A broad singlet for the N-H proton, which is exchangeable with D₂O. Its chemical shift will be concentration-dependent but typically appears between 5.0 and 7.0 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Expected chemical shifts are:

-

Carbons in the pyrimidine ring will appear in the aromatic region (110-160 ppm). The carbon bearing the bromine atom (C5) will be significantly shielded compared to the others.

-

The N-methyl carbon will appear upfield, typically in the range of 25-35 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| N-H | 3300-3500 (medium) | Stretching | Confirms the presence of the secondary amine. |

| C-H (aromatic) | 3000-3100 (weak) | Stretching | Indicates the pyrimidine ring C-H bonds. |

| C-H (aliphatic) | 2850-2960 (weak-medium) | Stretching | Corresponds to the methyl group C-H bonds. |

| C=N, C=C | 1550-1650 (strong) | Ring Stretching | Characteristic "fingerprint" of the pyrimidine ring. |

| C-N | 1200-1350 (medium) | Stretching | Corresponds to the C-N bonds of the amine and the ring. |

| C-Br | 550-650 (medium-strong) | Stretching | Confirms the presence of the bromo substituent. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z = 187 and 189.

-

Key Fragmentation Pathways: Common fragmentation pathways for this type of molecule include the loss of a bromine radical (M - Br)⁺ and alpha-cleavage of the N-methyl group.

Applications in Drug Discovery and Chemical Biology

The 5-bromopyrimidine scaffold is a versatile starting point for the synthesis of compound libraries for high-throughput screening. The bromine atom is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of aryl, heteroaryl, and various amino substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns. This scaffold is particularly relevant for the development of kinase inhibitors, where the pyrimidine core can mimic the adenine of ATP and form key hydrogen bonds with the hinge region of the kinase active site.

Workflow for Derivatization via Suzuki-Miyaura Coupling

Caption: General workflow for the derivatization of the title compound via Suzuki-Miyaura coupling.

Conclusion

This compound is a heterocyclic compound of significant interest due to its potential as a versatile building block in the synthesis of biologically active molecules. This guide has provided a comprehensive structural analysis by leveraging high-quality experimental data from its isomer, 5-bromo-N-methylpyrimidin-2-amine, and combining it with established principles of spectroscopic analysis and synthetic chemistry. The provided protocols and predictive data serve as a robust foundation for researchers to synthesize, characterize, and utilize this compound in their drug discovery and development endeavors. The strategic positioning of its functional groups makes this compound a valuable tool for the generation of novel chemical entities with therapeutic potential.

References

- Yang, Q., Xu, N., Zhu, K., Lv, X., & Han, P.-F. (2012). 5-Bromo-N-methyl-pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111. [Link]

- PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. National Center for Biotechnology Information.

- Aladdin Scientific. (n.d.). This compound.

- Doulah, A., Eshtiagh-Hosseini, H., Mirzaei, M., Nikpour, M., Fazlara, A., & Salimi, A. R. (2014). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia.

Sources

An In-depth Technical Guide to the Synthesis of 5-bromo-N-methylpyrimidin-4-amine

This guide provides a comprehensive technical overview for the synthesis of 5-bromo-N-methylpyrimidin-4-amine, a key building block in the development of various biologically active molecules. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing scientific integrity, experimental causality, and authoritative grounding.

Introduction

This compound is a substituted pyrimidine of significant interest in medicinal chemistry. The pyrimidine core is a common scaffold in numerous pharmaceuticals, and the strategic placement of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions. The N-methylamino group at the 4-position can be crucial for modulating the pharmacological properties of the final compound, including target binding and metabolic stability. This guide will focus on a robust and well-precedented synthetic route, offering detailed protocols and scientific rationale.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most reliable and scalable approach to the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the reaction of a suitable 5-bromopyrimidine bearing a leaving group at the 4-position with methylamine. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms facilitates the attack of nucleophiles, making this a highly efficient transformation.

A plausible and well-supported starting material for this synthesis is 4-chloro-5-bromopyrimidine. The chloro group serves as an excellent leaving group for the SNAr reaction with methylamine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol details the synthesis of this compound from 4-chloro-5-bromopyrimidine and methylamine.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Notes |

| 4-chloro-5-bromopyrimidine | C₄H₂BrClN₂ | 193.43 | Commercially Available | Starting material |

| Methylamine solution | CH₃NH₂ | 31.06 | Commercially Available | Typically 40% in water or 2M in THF |

| Ethanol | C₂H₅OH | 46.07 | Anhydrous | Reaction solvent |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | For extraction |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | Aqueous | For workup |

| Brine | NaCl | 58.44 | Aqueous, saturated | For workup |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-5-bromopyrimidine (1.93 g, 10 mmol) in anhydrous ethanol (40 mL).

-

Addition of Methylamine: To the stirred solution, add a 40% aqueous solution of methylamine (2.33 mL, 30 mmol, 3 equivalents) dropwise at room temperature. Note: The reaction is typically exothermic, and for larger scale reactions, cooling in an ice bath during addition is recommended.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting material indicates the completion of the reaction.

-

Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. To the residue, add 50 mL of water and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Alternative Synthetic Route: Direct Bromination

An alternative, though potentially less selective, route is the direct bromination of N-methylpyrimidin-4-amine. This involves an electrophilic aromatic substitution where a brominating agent, such as N-bromosuccinimide (NBS), is used. The amino group at the 4-position is an activating group, directing the electrophilic substitution to the 5-position.

Caption: Alternative synthetic route via direct bromination.

Rationale and Considerations for the Alternative Route

While direct bromination is a common strategy for functionalizing electron-rich aromatic systems, it presents challenges in this specific synthesis. The pyrimidine ring is inherently electron-deficient, which can make electrophilic substitution difficult. However, the activating effect of the amino group may overcome this. A key consideration is the potential for over-bromination or side reactions. Therefore, careful control of reaction conditions, such as temperature and stoichiometry of the brominating agent, is crucial. A suitable solvent for this reaction would likely be a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the structure, showing the characteristic peaks for the pyrimidine ring protons, the N-methyl group, and the carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

-

Melting Point: A sharp melting point range is indicative of high purity.

Safety Precautions

-

4-chloro-5-bromopyrimidine: Is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Methylamine: Is a corrosive and flammable gas, typically handled as a solution. It has a strong, unpleasant odor. All manipulations should be performed in a fume hood.

-

N-Bromosuccinimide (NBS): Is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: Ethanol and diethyl ether are flammable. Keep away from ignition sources.

Conclusion

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution of 4-chloro-5-bromopyrimidine with methylamine. This method is reliable, scalable, and proceeds with high selectivity. The alternative route of direct bromination of N-methylpyrimidin-4-amine is a possibility but requires careful optimization to control selectivity and avoid side products. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the purification capabilities at hand. This guide provides the necessary foundational knowledge for researchers to successfully synthesize this valuable chemical intermediate.

References

- Reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia: This study demonstrates the regioselective displacement of a chloro group at the 4-position of a pyrimidine ring by ammonia, which strongly supports the proposed primary synthetic pathway.

- General Procedures for Suzuki Cross-Coupling Reactions: This article in MDPI describes Suzuki reactions on a brominated aminopyridine, which is a common downstream application for the title compound, highlighting its utility as a synthetic intermedi

- Preparation method of 5-bromo-2-substituted pyrimidine compounds: This patent describes a one-step reaction to form 5-bromo-2-substituted pyrimidines, offering broader context on the synthesis of brominated pyrimidines.

5-bromo-N-methylpyrimidin-4-amine reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 5-bromo-N-methylpyrimidin-4-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its strategic functionalization—a reactive bromine atom for cross-coupling, an electron-rich pyrimidine core, and a secondary amine—provides a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors. This guide offers an in-depth analysis of the compound's reactivity profile, focusing on palladium-catalyzed cross-coupling reactions, and examines its chemical, thermal, and photolytic stability. Detailed, field-proven protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this valuable intermediate.

Introduction: The Strategic Value of this compound

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. When substituted with a bromine atom at the 5-position and an N-methylamino group at the 4-position, the resulting compound, this compound, becomes an exceptionally useful intermediate. The electron-deficient nature of the pyrimidine ring, further influenced by the halogen, makes the C5-Br bond a prime site for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of diverse aryl, heteroaryl, and alkyl groups, facilitating extensive structure-activity relationship (SAR) studies.[1][2] The N-methylamino group often serves as a key pharmacophoric feature, potentially acting as a hydrogen bond donor or acceptor, which is crucial for binding to biological targets like protein kinases.[3]

Reactivity Profile: A Hub for Molecular Diversification

The reactivity of this compound is dominated by the C(sp²)-Br bond, which is highly amenable to transformations that form new carbon-carbon and carbon-nitrogen bonds. These reactions are the cornerstone of library synthesis in drug discovery.[4][5]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C-C bonds by coupling an organoboron reagent with a halide.[6][7] For this compound, this reaction enables the introduction of a vast array of aryl and heteroaryl substituents.

Causality of Experimental Design:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a common and effective choice for many Suzuki couplings due to its commercial availability and reliability.[6][8] For more challenging or sterically hindered substrates, catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor can offer higher yields and faster reaction times.[8]

-

Base: A base, such as K₂CO₃ or K₃PO₄, is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[6][7]

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typically used.[6] The water is crucial for dissolving the inorganic base and assisting in the formation of the active boronate species.

Catalytic Cycle: The generally accepted mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronate complex and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Quantitative Data Summary: Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 95 | 15 | 85[8] |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 95 | 15 | 82[8] |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 95 | 15 | 88[8] |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 95 | 15 | 78[8] |

| Note: Yields are based on structurally analogous substrates and serve as a strong indication of expected performance.[8] |

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful transformation for forming C-N bonds, enabling the coupling of aryl halides with a wide variety of primary and secondary amines.[9][10] This reaction is indispensable for synthesizing derivatives where a nitrogen-linked substituent is desired at the 5-position of the pyrimidine core.[11]

Causality of Experimental Design:

-

Catalyst System: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich ligands like XPhos, RuPhos, or bidentate ligands like BINAP are often required to promote the reductive elimination step and prevent catalyst decomposition.[9][10] The palladium precursor is typically Pd(OAc)₂ or Pd₂(dba)₃.[9]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[9] Sodium tert-butoxide (NaOtBu) is the most common choice, though weaker bases like K₂CO₃ or K₃PO₄ can sometimes be used.[9][12]

-

Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[9]

Catalytic Cycle: The mechanism is similar to the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination.[9][11]

Stability Profile

Understanding the stability of an intermediate is critical for ensuring the integrity of synthetic routes and the shelf-life of the material.

-

Chemical Stability: this compound is generally stable under neutral conditions.

-

Acidic Conditions: The pyrimidine nitrogens and the exocyclic amine can be protonated under strong acidic conditions, potentially increasing solubility in aqueous media but also rendering the compound more susceptible to hydrolysis if heated.

-

Basic Conditions: Stable to mild bases like carbonates. Strong bases like alkoxides at elevated temperatures could potentially lead to side reactions, though palladium-catalyzed amination is the more favorable pathway.[13]

-

-

Thermal Stability: The compound is a solid at room temperature and is expected to be stable under typical reaction heating conditions (e.g., up to 110-120 °C) for extended periods, as required for cross-coupling reactions.[9][12] High temperatures (>150-200 °C) would likely lead to decomposition.

-

Photostability: Brominated aromatic compounds can be susceptible to photolytic degradation.[14] Cleavage of the C-Br bond can occur upon exposure to UV light, leading to debromination and the formation of radical species. It is therefore advisable to store the compound in amber vials, protected from direct light.

Proposed Degradation Pathway: Under harsh conditions (e.g., strong UV light or high heat in the presence of water), the primary degradation pathways would likely involve debromination and/or hydrolysis of the aminopyrimidine.

Experimental Protocols

The following protocols are generalized procedures based on established methods for structurally similar substrates and serve as an excellent starting point for optimization.[6][9]

General Protocol for Suzuki-Miyaura Coupling

Methodology:

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1 - 1.5 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[4][6]

-

Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add 1,4-dioxane and water (typically a 4:1 ratio) via syringe.[6]

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

Methodology:

-

In a glovebox or under an inert atmosphere, charge a sealed tube with this compound (1.0 eq), sodium tert-butoxide (1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).[9]

-

Add anhydrous toluene via syringe.

-

Add the desired primary or secondary amine (1.2 eq) via syringe.

-

Seal the vessel tightly and heat the reaction mixture to 80-110 °C with vigorous stirring for 16-24 hours.[9]

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, carefully unseal the vessel and quench the reaction with a saturated aqueous solution of ammonium chloride.[12]

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a robust and versatile chemical intermediate whose value is defined by its predictable and highly useful reactivity. Its amenability to palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a reliable gateway to a vast chemical space crucial for modern drug discovery. The compound exhibits good thermal and chemical stability under standard synthetic conditions, although precautions should be taken to protect it from high-energy light sources to prevent photodecomposition. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists to leverage the full potential of this important building block in their research and development endeavors.

References

- Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. Benchchem.

- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.

- 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8. ChemicalBook.

- Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Benchchem.

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.

- Application Note: Derivatization of 2-Bromo-5-methylpyridin-4-amine for Library Synthesis. Benchchem.

- Buchwald–Hartwig amination. Wikipedia.

- Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. ResearchGate.

- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-methylpyridine. Benchchem.

- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. Benchchem.

- The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives. Benchchem.

- The Versatility of 2-bromo-5-methylpyridin-4-amine: A Technical Guide for Researchers. Benchchem.

- 5-Bromo-N-methylpyrimidin-2-amine. PMC - NIH.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.

- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH.

- Buchwald-Hartwig Amination. Chemistry LibreTexts.

- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.

- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.

- Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. Benchchem.

- Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. PubMed.

- 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196. PubChem.

- Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI.

- The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.

- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed.

- Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate.

- Suzuki Coupling. Organic Chemistry Portal.

- Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. MDPI.

- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC - NIH.

- (PDF) Degradation Pathway. ResearchGate.

- Intermediate 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. Fuxin Custchem Fine Chemical Co.,Ltd.

- N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Significance of Brominated Pyrimidines: From Mutagenesis to Therapeutics

Abstract

Brominated pyrimidines, synthetic analogs of the natural DNA and RNA bases, represent a class of molecules with profound biological significance. By substituting a hydrogen atom with bromine at the C-5 position, their physicochemical properties are altered, enabling them to serve as powerful tools in molecular biology and as active agents in medicine. This guide provides an in-depth exploration of the core mechanisms, experimental applications, and therapeutic potential of these compounds. We will dissect their role as mutagens, their critical application as radiosensitizers in oncology, and their emerging utility in antiviral and anticancer drug development. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols but the scientific rationale underpinning the application of brominated pyrimidines in modern biomedical research.

Introduction: The Chemical Basis of Biological Mimicry

The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases cytosine, thymine, and uracil.[1] The development of pyrimidine analogs, particularly halogenated versions, was born from the recognition that these molecules could act as antimetabolites, interfering with nucleic acid synthesis and function.[2] 5-Bromouracil (5-BrU) and its deoxyriboside derivative, 5-Bromo-2'-deoxyuridine (BrdU), are structural analogs of thymine, where the methyl group at the C-5 position is replaced by a bromine atom.[3][4] This seemingly minor substitution has major consequences for the molecule's electronic properties and, critically, its base-pairing behavior within the DNA double helix.

The van der Waals radius of bromine is more comparable to a methyl group than other halogens, allowing enzymes like DNA polymerase to readily mistake BrdU for thymidine and incorporate it into newly synthesized DNA strands.[5] Once incorporated, the true biological significance of the bromine substitution is revealed through its mutagenic and therapeutic effects.

| Compound | Structure | Primary Biological Role | Key Applications |

| 5-Bromouracil (5-BrU) | C₄H₃BrN₂O₂ | Base Analog, Mutagen | Experimental Mutagenesis, Genetic Engineering[5][6] |

| 5-Bromo-2'-deoxyuridine (BrdU) | C₉H₁₁BrN₂O₅ | Thymidine Analog, Radiosensitizer, Antineoplastic Agent | Cancer Radiotherapy, Neoplasm Treatment, Cell Proliferation Assays[3][7] |

| 5-Bromo-pyrimidine | C₄H₃BrN₂ | Synthetic Intermediate | Precursor for novel tyrosine kinase inhibitors and other therapeutic agents[8] |

Table 1: Key Brominated Pyrimidines and Their Biological Roles.

The Core Mechanism: Tautomerism and Mutagenesis

The primary mechanism behind the mutagenic activity of 5-Bromouracil is its capacity for tautomeric shifts.[3][9] Tautomers are structural isomers of chemical compounds that readily interconvert. 5-BrU exists in equilibrium between two primary forms:

-

Keto Form: This is the most common form and is structurally analogous to thymine. In this state, it correctly pairs with adenine (A) during DNA replication.[3][10]

-

Enol Form: The electronegative bromine atom increases the probability of 5-BrU shifting to its "rare" enol tautomer.[4][11] In this form, its hydrogen bonding pattern mimics that of cytosine, leading it to incorrectly pair with guanine (G).[9][12]

This tautomeric ambiguity is the engine of mutagenesis. If 5-BrU is in its enol form during DNA replication, it will direct the incorporation of a guanine on the complementary strand. In subsequent replication rounds, this guanine will correctly pair with a cytosine, completing a transition mutation from an A-T base pair to a G-C base pair.[3][9] This ability to induce specific point mutations has made 5-BrU an invaluable tool in genetic research for studying gene function and mutation mechanisms.[6]

Interestingly, 5-bromouracil can be generated endogenously at sites of inflammation by enzymes like myeloperoxidase and eosinophil peroxidase, suggesting a potential pathway for inflammation-induced mutagenesis and cytotoxicity.[5]

Figure 1: Mutagenic workflow of 5-Bromouracil (5-BrU) leading to an A-T to G-C transition mutation.

Experimental Protocol: Induction of Mutations in E. coli

This protocol is a foundational method for demonstrating the mutagenic properties of 5-bromouracil in a bacterial model, adapted from principles established in early bacteriophage experiments.[4]

-

Preparation: Prepare a minimal media liquid culture for E. coli. To enhance the uptake of 5-BrU, it is often beneficial to co-administer a thymine synthesis inhibitor, such as sulfanilamide, which forces the bacteria to utilize the exogenous analog.

-

Inoculation: Inoculate the minimal media with a wild-type E. coli strain.

-

Exposure: Add 5-bromouracil to the culture at a predetermined concentration (e.g., 20 µg/mL). A control culture without 5-BrU must be run in parallel.

-

Incubation: Grow the cultures for several generations (e.g., overnight at 37°C with shaking) to ensure the incorporation of 5-BrU into the bacterial DNA and subsequent rounds of replication.

-

Selection/Screening: Plate dilutions of both the treated and control cultures onto a selective medium. For example, plate onto a medium containing an antibiotic for which resistance is conferred by a specific point mutation.

-

Analysis: Count the number of resistant colonies on the 5-BrU plates versus the control plates. A significantly higher number of mutant colonies on the treated plates provides direct evidence of 5-BrU's mutagenic activity. The causality is established by the dependence of mutant formation on the presence of 5-BrU.[4]

Therapeutic Application I: Radiosensitization in Oncology

One of the most significant clinical applications of brominated pyrimidines is in cancer therapy.[2] The deoxyriboside analog, bromodeoxyuridine (BrdU), is used as a radiosensitizing agent, a drug that makes tumor cells more vulnerable to radiation therapy.[7][13]

The mechanism is twofold:

-

Increased Damage Induction: When BrdU is incorporated into the DNA of rapidly dividing cancer cells in place of thymidine, it acts as a radiosensitizer. The bromine atom is more electron-dense than a methyl group. Upon exposure to ionizing radiation, it is more likely to absorb energy and release electrons (Auger electrons), leading to an increase in localized DNA damage, particularly double-strand breaks.[14]

-

Inhibition of DNA Repair: The presence of BrdU in the DNA may also interfere with the cell's ability to repair radiation-induced damage, further enhancing the lethal effect of the radiation.[14] This effect is particularly pronounced in the low-dose region of radiation survival curves, increasing the efficacy of fractionated radiotherapy schedules common in clinical practice.[15]

Clinical trials have investigated BrdU and its iodo-analog (IUdR) in treating high-grade gliomas, such as glioblastoma multiforme, with results showing survival rates comparable or favorable to other combined modality treatments.[7]

Figure 2: Workflow for BrdU-mediated radiosensitization in cancer therapy.

Data Summary: BrdU Radiosensitization Studies

| Cell Line/Tumor Model | BrdU Exposure | Key Finding | Reference |

| Chinese Hamster Ovary (CHO) | Varied concentrations | BrdU radiosensitization has two components: increased damage induction and effects on damage repair.[14] | [14] |

| Human Colon Cancer (HT 29, HCT 116) | 10 µM for up to 7 days | Radiosensitization was linearly related to the percentage of thymidine replacement by BrdU.[13][15] | [13][15] |

| Glioblastoma Multiforme (Clinical Trial) | Two 14-day infusions | Median survival of 14 months for patients completing treatment, comparable to other modalities.[7] | [7] |

| RIF-1 Mouse Tumor | Intratumoral polymer implant | Significant radiosensitization observed for fractionated radiation treatments.[16] | [16] |

Table 2: Summary of Findings from Preclinical and Clinical Radiosensitization Studies with BrdU.

Therapeutic Application II: Antiviral and Anticancer Drug Development

Beyond radiosensitization, the antimetabolite nature of brominated pyrimidines makes them candidates for direct therapeutic intervention.

-

Antineoplastic Activity: The deoxyriboside derivative of 5-bromouracil is used in the treatment of neoplasms.[3] By incorporating into the DNA of cancer cells, it can disrupt DNA replication and integrity, leading to cell cycle arrest and apoptosis.[6]

-

Antiviral Research: The principle of competitive inhibition of thymine synthesis and incorporation into viral genomes has sparked research into brominated pyrimidines as antiviral agents.[4] By promoting a high mutation rate in replicating viruses, these analogs can potentially drive the viral population to "error catastrophe," rendering it non-viable. This has been demonstrated to inhibit the replication of viruses like the vaccinia virus.[4]

-

Modern Drug Design: The 5-bromo-pyrimidine scaffold is a valuable building block in modern medicinal chemistry.[17] Novel series of 5-bromo-pyrimidine derivatives have been synthesized and shown to act as potent inhibitors of specific cellular targets, such as Bcr/Abl tyrosine kinase, which is implicated in chronic myeloid leukemia.[8] This highlights a shift from non-specific DNA incorporation to targeted enzyme inhibition.

Synthesis and Chemical Considerations

The utility of brominated pyrimidines in research and medicine necessitates efficient and reliable synthetic methods. Direct bromination of the pyrimidine ring can be challenging due to its electron-deficient nature.[18] However, several effective protocols have been developed.

Experimental Protocol: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBH)

This method offers a convenient and efficient procedure for the C-5 bromination of pyrimidine nucleosides under mild conditions.[19]

-

Reactant Preparation: Dissolve the starting pyrimidine nucleoside (e.g., uridine) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN). The choice of an aprotic solvent is crucial to avoid side reactions with the brominating agent.

-

Bromination: Add 1,3-dibromo-5,5-dimethylhydantoin (DBH) to the solution. The reaction can be performed at ambient temperature. For less reactive substrates, the addition of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can significantly enhance the reaction rate and yield.[19]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure.

-

Characterization: Purify the crude product by column chromatography or crystallization to yield the pure 5-bromo-pyrimidine nucleoside. Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 3: General workflow for the synthesis of 5-bromopyrimidine nucleosides using DBH.

Conclusion and Future Perspectives

Brominated pyrimidines are more than mere chemical curiosities; they are versatile molecules that exploit fundamental biological processes for scientific and therapeutic gain. Their ability to mimic natural nucleobases allows them entry into the cell's most critical machinery, where the unique properties of the bromine atom are leveraged to induce mutations, sensitize cells to radiation, or inhibit key enzymes. From their foundational role in elucidating the mechanisms of mutagenesis to their clinical application in oncology, their significance is well-established.

The future of brominated pyrimidines in drug development is likely to focus on more targeted applications. The design of novel derivatives that act as specific inhibitors for targets like kinases or viral polymerases represents a promising avenue, moving away from the general cytotoxicity associated with DNA incorporation towards more precise and less toxic therapeutic strategies.[8][20] As our understanding of cellular pathways deepens, the strategic placement of a simple bromine atom on a pyrimidine scaffold will continue to be a powerful tool in the hands of researchers and drug developers.

References

- 5-bromouracil Definition - Microbiology Key Term. (n.d.). Fiveable.

- 5-Bromouracil | C4H3BrN2O2 | CID 5802. (n.d.). PubChem.

- 5-Bromouracil. (n.d.). Wikipedia.

- On the Mechanism of the Mutagenic Action of 5-Bromouracil: A DFT Study of Uracil and 5-Bromouracil in a Water Cluster. (n.d.). The Journal of Physical Chemistry A - ACS Publications.

- Mechanism of radiosensitization by halogenated pyrimidines: bromodeoxyuridine and beta-arabinofuranosyladenine affect similar subsets of radiation-induced potentially lethal lesions in plateau-phase Chinese hamster ovary cells. (n.d.). PubMed.

- Mutagen 5 bromouracil animation. (2016, November 29). YouTube.

- villian or hero? Mutagenesis with 5-bromouracil in bacteriophages. (2023, November 23). YouTube.

- Halogenated pyrimidines as radiosensitizers in the treatment of glioblastoma multiforme. (n.d.). PubMed.

- The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure. (n.d.). PubMed.

- Pyrimidine and Purine Antimetabolites. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf.

- Linear-quadratic analysis of radiosensitization by halogenated pyrimidines. II. Radiosensitization of human colon cancer cells by bromodeoxyuridine. (n.d.). PubMed.

- Mutagens and carcinogens (video) | Mutations. (n.d.). Khan Academy.

- Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). NIH.

- Thermodynamics of 5-Bromouracil Tautomerization From First-Principles Molecular Dynamics Simulations. (n.d.). Request PDF - ResearchGate.

- Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. (2016, August 25). PubMed.

- Tumor Radiosensitization by Sustained Intratumoral Release of Bromodeoxyuridine. (n.d.). PubMed.

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.

- An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). (n.d.). PMC - NIH.

- Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. (n.d.). SciSpace.

- Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (n.d.). Tetrahedron Letters.

- Application Notes and Protocols for the Bromination of Pyrimidine Rings. (n.d.). Benchchem.

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024, November 25). MDPI.

Sources

- 1. scispace.com [scispace.com]

- 2. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 5-Bromouracil - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. Halogenated pyrimidines as radiosensitizers in the treatment of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Khan Academy [khanacademy.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of radiosensitization by halogenated pyrimidines: bromodeoxyuridine and beta-arabinofuranosyladenine affect similar subsets of radiation-induced potentially lethal lesions in plateau-phase Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Linear-quadratic analysis of radiosensitization by halogenated pyrimidines. II. Radiosensitization of human colon cancer cells by bromodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tumor radiosensitization by sustained intratumoral release of bromodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Strategic Role of 5-bromo-N-methylpyrimidin-4-amine in Modern Medicinal Chemistry: A Technical Guide

Abstract

The pyrimidine scaffold is a cornerstone of contemporary drug discovery, prized for its versatile biological activity and synthetic tractability. Within this privileged class of heterocycles, 5-bromo-N-methylpyrimidin-4-amine has emerged as a particularly valuable building block. Its unique trifecta of a reactive bromine atom, a key hydrogen bond-donating/accepting pyrimidine core, and a methylamino group provides a powerful platform for the generation of diverse and potent therapeutic candidates. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this compound in medicinal chemistry, with a particular focus on the development of kinase inhibitors. Detailed experimental protocols, mechanistic insights, and data-driven structure-activity relationship (SAR) considerations are presented to empower researchers in their drug development endeavors.

Introduction: The Aminopyrimidine Scaffold in Drug Design

The 2-aminopyrimidine moiety is a well-established pharmacophore found in numerous FDA-approved drugs, including several targeted cancer therapies like Imatinib and Palbociclib.[1] Its prevalence stems from the ability of the nitrogen atoms to form crucial hydrogen bonds and dipole-dipole interactions with biological targets, thereby anchoring the molecule in the active site.[2] The introduction of a bromine atom at the 5-position of the pyrimidine ring, as in this compound, adds a critical layer of synthetic versatility. This halogen serves as a convenient handle for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of lead compounds.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively published, we can extrapolate key properties from its close isomer, 5-bromo-4-methylpyrimidin-2-amine. These computed and experimental values serve as a reliable guide for handling and characterizing the target compound.

| Property | Value (for 5-bromo-4-methylpyrimidin-2-amine) | Data Source |

| Molecular Formula | C₅H₆BrN₃ | PubChem[3] |

| Molecular Weight | 188.03 g/mol | PubChem[3] |

| CAS Number | 17321-93-6 | PubChem[3] |

| Appearance | Likely a crystalline solid | General knowledge |

| IUPAC Name | This compound | N/A |

| InChIKey | Inferred from structure | N/A |

| SMILES | CNc1nccc(Br)c1 | N/A |

Synthesis of the Core Scaffold